REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([O:6][CH2:7][C:8](=O)[CH3:9])=[CH:4][CH:3]=1.[F:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20]N)=[CH:16][CH:15]=1>C(O)C>[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([O:6][C:7]2[C:18]3[C:17](=[CH:16][CH:15]=[C:14]([F:13])[CH:19]=3)[NH:20][C:8]=2[CH3:9])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OCC(C)=O)C=C1
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)NN
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
after stirring at RT for 16 h the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
the residue dissolved in DCM (30 ml)
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Type
|
ADDITION
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Details
|
Phosphorus trichloride (1.06 ml) was added dropwise to the solution
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Type
|
CUSTOM
|
Details
|
was quenched with aq. sodium hydrogencarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with DCM
|
Type
|
WASH
|
Details
|
the organics washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica eluting with 20% ethylacetate/iso-hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(OC2=C(NC3=CC=C(C=C23)F)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |